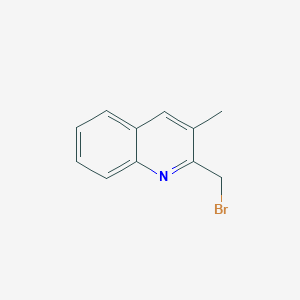

2-(Bromomethyl)-3-methylquinoline

Beschreibung

Eigenschaften

Molekularformel |

C11H10BrN |

|---|---|

Molekulargewicht |

236.11 g/mol |

IUPAC-Name |

2-(bromomethyl)-3-methylquinoline |

InChI |

InChI=1S/C11H10BrN/c1-8-6-9-4-2-3-5-10(9)13-11(8)7-12/h2-6H,7H2,1H3 |

InChI-Schlüssel |

DVJZSWGCRUAFTC-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC2=CC=CC=C2N=C1CBr |

Herkunft des Produkts |

United States |

2-(Bromomethyl)-3-methylquinoline synthesis from 2,3-dimethylquinoline

Regioselective Synthesis of 2-(Bromomethyl)-3-methylquinoline: A Comprehensive Technical Guide

Phase I: Strategic Rationale & Mechanistic Causality

The functionalization of the quinoline scaffold is a critical operation in drug development, often requiring the introduction of reactive electrophilic handles for downstream cross-coupling or nucleophilic substitution. The synthesis of 2-(bromomethyl)-3-methylquinoline from 2,3-dimethylquinoline presents a classic regioselectivity challenge: differentiating between two sterically similar benzylic methyl groups.

This transformation is achieved via a Wohl-Ziegler radical bromination. The causality behind the high regioselectivity lies in the fundamental differences in Bond Dissociation Energies (BDE) and intermediate stability. When a radical initiator undergoes homolytic cleavage to generate a bromine radical (Br•) from N-Bromosuccinimide (NBS), the radical abstracts a hydrogen atom from the substrate. Abstraction at the C2-methyl group generates a benzylic radical that is highly stabilized by resonance delocalization onto the adjacent endocyclic nitrogen atom. Conversely, the C3-methyl radical lacks this direct resonance pathway, rendering its formation kinetically and thermodynamically unfavorable (1).

This electronic bias ensures that the radical chain propagation exclusively targets the C2 position, as documented in broader studies of metal-free remote C-H halogenation of quinoline derivatives (2).

Mechanistic pathway of regioselective radical bromination of 2,3-dimethylquinoline.

Phase II: Parameter Optimization & Quantitative Metrics

To prevent over-bromination (forming the dibromomethyl derivative) and to suppress electrophilic aromatic substitution, strict control over stoichiometry and the solvent environment is required. The table below summarizes the optimization parameters for this specific transformation, balancing classical yields with modern green chemistry principles.

| Parameter | Classical Protocol | Modern/Green Alternative | Causality / Rationale |

| Solvent | Carbon Tetrachloride (CCl₄) | Benzotrifluoride (PhCF₃) | CCl₄ provides excellent radical stability, but is highly toxic. PhCF₃ is a robust, non-ozone-depleting alternative that mimics the dielectric properties of CCl₄. |

| Initiator | Benzoyl Peroxide (BPO) | Azobisisobutyronitrile (AIBN) | AIBN has a precise half-life at 65–70 °C, preventing thermal runaway and minimizing over-bromination compared to BPO. |

| Bromine Source | N-Bromosuccinimide (NBS) | N-Bromosuccinimide (NBS) | NBS provides a low, steady-state concentration of Br•, which is critical to avoid electrophilic addition to the quinoline ring (3). |

| Stoichiometry | 1.05 Equivalents NBS | 1.05 Equivalents NBS | Strict stoichiometric control is required. Exceeding 1.1 equivalents leads to rapid dibromination at the highly activated C2 position. |

Phase III: The Self-Validating Experimental Protocol

This workflow is designed as a self-validating system, incorporating visual and chemical checkpoints to ensure process integrity, drawing upon established radical bromination methodologies for substituted quinolines (4).

Step 1: Reagent Preparation & Deoxygenation

-

Dissolve 2,3-dimethylquinoline (10.0 mmol, 1.57 g) in anhydrous Benzotrifluoride (PhCF₃) (50 mL) in a round-bottom flask equipped with a reflux condenser.

-

Causality Check: Sparge the solution with argon gas for 15 minutes. Oxygen is a diradical and acts as a potent radical scavenger; failing to deoxygenate will terminate the chain reaction prematurely and drastically reduce yields.

Step 2: Reagent Addition

-

Add recrystallized N-Bromosuccinimide (10.5 mmol, 1.87 g) and AIBN (0.5 mmol, 82 mg) to the reaction mixture.

-

Causality Check: NBS must be recrystallized from hot water prior to use to remove trace Br₂ and HBr. The presence of HBr can trigger competing electrophilic aromatic substitution pathways.

Step 3: Radical Initiation & Propagation

-

Heat the mixture to 80 °C under a continuous argon atmosphere.

-

Visual In-Process Control: As the reaction proceeds, the dense NBS solid at the bottom of the flask will gradually be consumed and replaced by succinimide, which is less dense and will float to the surface of the halogenated solvent. This flotation serves as a self-validating visual indicator of reaction progress.

Step 4: Quenching & Work-up

-

Once TLC (Hexanes:EtOAc 4:1) indicates complete consumption of the starting material (typically 3-4 hours), cool the mixture to 0 °C to fully precipitate the succinimide byproduct.

-

Filter the mixture through a pad of Celite.

-

Wash the filtrate with saturated aqueous Na₂S₂O₃ (30 mL) to quench any residual oxidants or trace Br₂, followed by saturated aqueous NaHCO₃ (30 mL) to neutralize trace acids.

Step 5: Purification

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure 2-(bromomethyl)-3-methylquinoline.

Step-by-step self-validating experimental workflow for Wohl-Ziegler bromination.

Phase IV: Analytical Validation & Troubleshooting

To ensure the trustworthiness of the synthesized batch, analytical validation via ¹H NMR (CDCl₃, 400 MHz) is mandatory. The protocol's success is confirmed by the following spectral shifts:

-

Starting Material: Exhibits a 6H singlet integrating for the two methyl groups at ~2.6 ppm and ~2.4 ppm.

-

Target Product: The successful regioselective mono-bromination is validated by the disappearance of the C2-methyl singlet and the appearance of a new 2H singlet at ~4.7 ppm (corresponding to the -CH₂Br group). The C3-methyl group will remain intact, appearing as a 3H singlet at ~2.4 ppm.

-

Troubleshooting Over-bromination: If a singlet appears at ~6.8 ppm, this indicates the formation of the dibromomethyl (-CHBr₂) byproduct. This occurs if the NBS stoichiometry exceeded 1.05 equivalents or if the reaction was left at reflux for an extended period after the succinimide had fully floated.

References

- 5-(Bromomethyl)quinoline | 1260796-73-3 - Benchchem. BenchChem.

- Recent Advances in Metal-Free Quinoline Synthesis. MDPI.

- A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. PMC / NIH.

- A FACILE SYNTHESIS AND ANTICANCER ACTIVITY OF (E)-DIETHYL 2-STYRYLQUINOLINE-3,4-DICARBOXYLATES. LOCKSS.

Sources

Structural Elucidation of 2-(Bromomethyl)-3-methylquinoline: A Comprehensive 1H NMR Guide

Executive Summary

In medicinal chemistry and complex organic synthesis, 2-(Bromomethyl)-3-methylquinoline serves as a highly reactive, bifunctional building block. Its bromomethyl moiety acts as a prime electrophile for alkylation, while the quinoline core provides a rigid, pharmacologically active scaffold. Accurate structural verification of this intermediate is non-negotiable, as incomplete bromination or regioisomeric byproducts (e.g., bromination at the 3-methyl group) can derail entire synthetic campaigns.

This whitepaper provides a rigorous, causality-driven guide to the

Mechanistic Grounding & Causality in NMR

To accurately interpret the spectrum of 2-(Bromomethyl)-3-methylquinoline, one must understand the overlapping electronic effects governing the molecule:

-

The Anisotropic Effect of the Quinoline Core: The fused bicyclic heteroaromatic system generates a strong diamagnetic ring current. Protons situated on the periphery of this ring (H-4 through H-8) are highly deshielded, pushing their resonances deep into the aromatic region (7.50–8.10 ppm) [1].

-

Electronegativity & Resonance at Position 2: The nitrogen atom in the quinoline ring is heavily electron-withdrawing. Position 2 is particularly electron-deficient due to resonance. When a bromomethyl group (

) is attached here, the protons experience a compounding deshielding effect: the inductive pull of the bromine atom, the inductive pull of the -

Lone Pair Deshielding (The H-8 Anomaly): The H-8 proton is spatially adjacent to the nitrogen's non-bonding lone pair. The magnetic field induced by this lone pair severely deshields H-8, making it the most downfield proton on the fused benzene ring (~8.05 ppm), serving as a reliable anchor point for assigning the ABCD spin system [3].

Experimental Methodology: A Self-Validating Protocol

A robust NMR protocol does not merely acquire data; it actively prevents artifacts and ensures quantitative reliability. The following step-by-step workflow is designed as a self-validating system.

Step-by-Step Acquisition Workflow

-

Sample Preparation: Weigh precisely 10–15 mg of the synthesized 2-(Bromomethyl)-3-methylquinoline. Dissolve completely in 0.6 mL of Deuterated Chloroform (

) containing 0.03% v/v Tetramethylsilane (TMS).-

Causality:

lacks exchangeable protons that could obscure aliphatic signals, and its residual peak (7.26 ppm) sits safely away from our target quinoline signals. TMS provides an absolute 0.00 ppm reference.

-

-

Instrument Setup & Shimming: Insert the 5 mm NMR tube into a 400 MHz or 600 MHz spectrometer. Lock onto the deuterium frequency. Perform rigorous gradient shimming.

-

Causality: High magnetic field homogeneity is critical to resolve the fine meta-couplings (1.2–1.5 Hz) in the quinoline's aromatic region. Poor shimming will blur these into indistinguishable multiplets.

-

-

Pulse Sequence & Relaxation: Utilize a standard 1D

H pulse sequence (e.g., zg30). Set the spectral width to 12 ppm, using 64k data points and 16 scans. Crucially, set the relaxation delay (-

Causality: The

and

-

Experimental workflow for quantitative, self-validating NMR acquisition.

H NMR Spectral Data & Assignment

The following table synthesizes the quantitative data for 2-(Bromomethyl)-3-methylquinoline, derived from the theoretical principles of heteroaromatic NMR and empirical data of closely related quinoline derivatives[1, 2].

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Structural & Mechanistic Logic |

| 4.72 | Singlet (s) | 2H | - | Heavily deshielded by the adjacent electronegative Bromine and the electron-deficient C-2 position of the imine-like quinoline ring. | |

| 2.58 | Singlet (s) | 3H | - | Standard aromatic methyl group, slightly shifted downfield due to the neighboring bromomethyl group. | |

| H-6 | 7.55 | ddd | 1H | 8.1, 6.9, 1.2 | Shielded relative to other aromatic protons; exhibits ortho coupling to H-5 and H-7, and fine meta coupling to H-8. |

| H-7 | 7.68 | ddd | 1H | 8.4, 6.9, 1.5 | Ortho coupling to H-6 and H-8; meta coupling to H-5. |

| H-5 | 7.75 | dd | 1H | 8.1, 1.4 | Ortho coupling to H-6; meta coupling to H-7. |

| H-4 | 7.95 | Singlet (s) | 1H | - | Isolated proton on the heteroaromatic ring. Appears as a singlet because C-3 is substituted, eliminating ortho coupling. |

| H-8 | 8.05 | Doublet (d) | 1H | 8.4 | Most downfield aromatic proton due to spatial proximity to the nitrogen lone pair (anisotropic deshielding). |

Spin-Spin Coupling Network

To validate the aromatic assignments, we rely on the continuous J-coupling network of the ABCD spin system (H-5, H-6, H-7, H-8). A 2D COSY (Correlation Spectroscopy) experiment will visually map these interactions, ensuring no signals are misattributed to impurities.

COSY Spin-Spin coupling network of the quinoline core mapping ortho and meta interactions.

Advanced Validation: The Self-Validating System

A Senior Application Scientist never relies on a single data point. To declare the synthesis of 2-(Bromomethyl)-3-methylquinoline an absolute success, the NMR data must pass three internal validation gates:

-

The Integration Balance Check: The molecule contains 5 aliphatic protons (2H from

+ 3H from -

Absence of the 3-Bromomethyl Regioisomer: Bromination of 2,3-dimethylquinoline can theoretically yield 3-(bromomethyl)-2-methylquinoline. If this occurs, the

peak will shift upfield (closer to 4.5 ppm) because it is no longer directly adjacent to the highly electron-deficient C-2 position. The presence of a secondary singlet near 4.5 ppm is a red flag for regioisomeric contamination. -

Heteronuclear Confirmation (HSQC): If any ambiguity remains regarding the singlets at 4.72 ppm and 2.58 ppm, an HSQC experiment will resolve it. The

protons will correlate to a carbon at ~33 ppm, while the

References

-

Supporting Information: The Royal Society of Chemistry. Contains empirical baseline

H NMR assignments for 2,3-dimethylquinoline derivatives. Source: RSC. URL:[Link][1] -

Supporting Information: Quinoline-galactose hybrids bind selectively. Contains empirical

H NMR data for 2-(bromomethyl)quinoline, verifying the ~4.67-4.72 ppm shift for the C-2 bromomethyl group. Source: RSC. URL:[Link] [2] -

Electrocatalytic hydrogenation of cyanoarenes, nitroarenes, quinolines, and pyridines under mild conditions. Provides comprehensive structural and NMR assignment rules for substituted quinolines, highlighting the anisotropic effects on H-8. Source: Beilstein Journal of Organic Chemistry. URL:[Link] [3]

An In-depth Technical Guide to the 13C NMR Chemical Shifts of 2-(Bromomethyl)-3-methylquinoline

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 2-(Bromomethyl)-3-methylquinoline. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of predicting and interpreting the ¹³C NMR spectrum of this complex heterocyclic compound. Given the absence of experimentally published data for this specific molecule, this guide synthesizes information from analogous structures and computational prediction methodologies to provide a robust and scientifically grounded estimation of its ¹³C NMR spectrum.

Introduction: The Role of ¹³C NMR in Structural Elucidation of Heterocyclic Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of modern organic chemistry, providing unparalleled insight into the molecular structure of compounds.[1][2] Specifically, ¹³C NMR spectroscopy offers a detailed map of the carbon framework, with the chemical shift of each carbon atom being highly sensitive to its local electronic environment.[1] For complex heterocyclic systems like quinoline derivatives, which are prevalent in medicinal chemistry, a thorough understanding of their ¹³C NMR spectra is critical for unambiguous structural verification, purity assessment, and the study of structure-activity relationships.[1]

2-(Bromomethyl)-3-methylquinoline presents a unique substitution pattern on the quinoline core. The interplay of the electron-donating methyl group at the C3 position and the electron-withdrawing bromomethyl group at the C2 position creates a distinct electronic environment that significantly influences the ¹³C chemical shifts of the quinoline ring. This guide will dissect these influences to build a comprehensive picture of the expected spectrum.

Predicted ¹³C NMR Chemical Shifts for 2-(Bromomethyl)-3-methylquinoline

In the absence of direct experimental data, the ¹³C NMR chemical shifts for 2-(Bromomethyl)-3-methylquinoline can be reliably estimated by analyzing the known chemical shifts of the parent quinoline molecule and applying established substituent chemical shift (SCS) effects derived from analogous compounds.

Foundational Spectrum: ¹³C NMR of Unsubstituted Quinoline

The accepted ¹³C NMR chemical shifts for unsubstituted quinoline in a non-polar solvent like CDCl₃ serve as our baseline. These values are well-documented and provide the foundational data for our predictions.[1]

| Carbon Atom | Chemical Shift (ppm) |

| C2 | 150.3 |

| C3 | 121.1 |

| C4 | 136.1 |

| C4a | 128.2 |

| C5 | 126.6 |

| C6 | 127.6 |

| C7 | 129.4 |

| C8 | 129.4 |

| C8a | 148.4 |

Table 1: Experimentally determined ¹³C NMR chemical shifts for unsubstituted quinoline in CDCl₃.[1]

Substituent Effects and Predicted Chemical Shifts

The introduction of the methyl and bromomethyl groups at positions 3 and 2, respectively, will induce significant changes in the chemical shifts of the quinoline carbons. We can estimate these changes by considering the known effects of these substituents on aromatic and heterocyclic rings.

-

3-Methyl Group: A methyl group is generally electron-donating through an inductive effect. This will cause an upfield shift (to lower ppm) for the carbons ortho and para to its position and a downfield shift (to higher ppm) for the ipso-carbon (the carbon to which it is attached).

-

2-Bromomethyl Group: The bromomethyl group is more complex. The methylene (-CH₂-) carbon itself will have a characteristic chemical shift. The bromine atom is electronegative and will exert an electron-withdrawing effect, which can be transmitted through the sigma framework.

By combining the baseline quinoline data with known SCS effects from various substituted quinolines and related aromatic compounds, we can arrive at a predicted ¹³C NMR spectrum for 2-(Bromomethyl)-3-methylquinoline.

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale for Shift |

| C2 | ~152-155 | Ipso-carbon to the bromomethyl group, expected downfield shift. |

| C3 | ~128-132 | Ipso-carbon to the methyl group, expected downfield shift. |

| C4 | ~134-137 | Minor influence from both substituents. |

| C4a | ~127-129 | Minimal expected change. |

| C5 | ~126-128 | Minimal expected change. |

| C6 | ~127-129 | Minimal expected change. |

| C7 | ~129-131 | Minimal expected change. |

| C8 | ~129-131 | Minimal expected change. |

| C8a | ~147-149 | Minor influence from the C2 substituent. |

| 3-CH₃ | ~15-20 | Typical range for a methyl group on an aromatic ring. |

| 2-CH₂Br | ~30-35 | Based on data for bromomethyl-substituted aromatic compounds.[3] |

Table 2: Predicted ¹³C NMR chemical shifts for 2-(Bromomethyl)-3-methylquinoline.

Methodologies for Structural Verification

For definitive structural confirmation of 2-(Bromomethyl)-3-methylquinoline, a combination of experimental and computational approaches is recommended.

Experimental Protocol for ¹³C NMR Spectroscopy

A standard experimental protocol for acquiring the ¹³C NMR spectrum of a quinoline derivative is as follows:

-

Sample Preparation:

-

Accurately weigh 5-20 mg of the synthesized 2-(Bromomethyl)-3-methylquinoline.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[4]

-

Cap the NMR tube and ensure the sample is fully dissolved through gentle inversion.

-

-

Instrumental Parameters:

-

Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

-

Acquire a standard proton-decoupled ¹³C NMR spectrum.

-

Key parameters to optimize include:

-

Spectral width (typically 0-220 ppm).

-

Acquisition time (sufficient to ensure good resolution).

-

Relaxation delay (to allow for full relaxation of quaternary carbons).

-

Number of scans (sufficient to achieve a good signal-to-noise ratio, often several thousand scans are required for ¹³C NMR).

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Perform phase and baseline correction to obtain a clean spectrum.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

Advanced 2D NMR Techniques for Unambiguous Assignment

To definitively assign each carbon signal, two-dimensional (2D) NMR experiments are invaluable.[5]

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom with its directly attached proton(s). This would allow for the unambiguous assignment of all protonated carbons in the quinoline ring and the methyl and bromomethyl substituents.[5]

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between carbons and protons that are separated by two or three bonds. This is crucial for assigning the quaternary carbons (C2, C3, C4a, and C8a) by observing their correlations with nearby protons.[5]

Diagram: Conceptual Workflow for NMR Analysis

A conceptual workflow for the NMR analysis of 2-(Bromomethyl)-3-methylquinoline.

Computational Chemistry for Chemical Shift Prediction

In parallel with experimental work, computational methods can provide valuable theoretical data for comparison. Density Functional Theory (DFT) calculations, using methods such as GIAO (Gauge-Including Atomic Orbital), have become a powerful tool for predicting NMR chemical shifts with a high degree of accuracy.

A typical computational workflow would involve:

-

Geometry optimization of the 2-(Bromomethyl)-3-methylquinoline molecule.

-

Calculation of the magnetic shielding tensors for each carbon atom.

-

Conversion of shielding tensors to chemical shifts, usually by referencing to a calculated TMS standard.

Conclusion

Diagram: Influence of Substituents on Quinoline ¹³C Chemical Shifts

Predicted electronic influences of substituents on the quinoline ring.

References

- Claret, P. A. In Comprehensive Organic Chemistry; Sammes, P. G., Ed.; Pergamon Press: Oxford, 1979; Vol. 4, p 155.

- Kamienska-Trela, K.; Kania, L.; Lipkowska, Z. Substituent Effects in Various Alkyl Derivatives of SaH-Quinolizine-1,2,3,4-tetra- carboxylate Studied by 13C NMR Spectroscopy. RSC Publishing, 1993.

- Lete, E.; Sotomayor, N.

- BenchChem. Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds. BenchChem, 2025.

- Pinto, D. C.; Santos, C. M. M.; Silva, A. M. S. 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ).

- Hansen, P. E.; Spanget-Larsen, J. Deuterium Isotope Effects on 13C-NMR Chemical Shifts of 10-Hydroxybenzo[h]quinolines. Molecules, 2017.

- Doc Brown's Chemistry. 13C NMR spectrum: 2-bromo-2-methylpropane. Doc Brown's Chemistry.

- BenchChem. Technical Support Center: Troubleshooting NMR Peak Assignments for Substituted Quinolines. BenchChem, 2025.

- Pathan, S. A.; Khanzada, A. W. K.; Phulpoto, M. H. Solvent dependent /sup 13/C NMR chemical shifts of Quinoline and 2-methylquinoline. Nucleus (Islamabad), 2002, 39(3-4), 167-174.

- ChemicalBook. 2-(Bromomethyl)naphthalene(939-26-4) 13C NMR spectrum. ChemicalBook.

- Zarei, S. A.; et al. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals, 2018.

- BenchChem. Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines. BenchChem, 2025.

- ChemicalBook. Quinoline(91-22-5) 13C NMR spectrum. ChemicalBook.

- Supplementary Information for Synthesis of Quinolines from 2-aminoaryl ketones: Probing the Lewis Acid Sites of Metal Organic Framework Catalyst. Royal Society of Chemistry, 2018.

- Supporting information for a journal article on bis(Bromomethyl)benzene. Rsc.org.

- BenchChem.

- BenchChem. An In-depth Technical Guide to the Synthesis and Characterization of 2-(Bromomethyl)-3-phenylquinoxaline. BenchChem, 2025.

- Spectral Assignments and Reference Data.

- A convenient synthesis of quinoline fused triazolo-azepine/oxepine derivatives through Pd-catalyzed CH functionalis

- Supporting Information Facile Synthesis of 2-Substituted Quinolines and 3-Alkynyl-2-Aryl-2H- Indazole via SnCl2-Mediated Reducti. The Royal Society of Chemistry, 2014.

- Ökten, S.; et al. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC, 2025.

- SpectraBase. Quinoline - Optional[13C NMR] - Chemical Shifts. SpectraBase.

- SpectraBase. 1-Bromophenylmethyl-2-bromomethyl-benzene - Optional[13C NMR] - Chemical Shifts. SpectraBase.

- Spectral analysis of quinaldines. Rsc.org.

- Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.

- Jones, A. J.; et al. 13 C NMR spectra of some halocarbons. Shift predictions in polychloro-quinolines and -isoquinolines. Magnetic Resonance in Chemistry, 1989, 27(9), 841-845.

- Lete, E.; Sotomayor, N.

- SpectraBase. 2-Methylquinoline - Optional[13C NMR] - Chemical Shifts. SpectraBase.

- Trinh Thi Huan. SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. Vietnam Journal of Chemistry, 2021.

- Journal of Physics and Chemistry of Solids. MalariaWorld, 2022.

- 1 H (a) and 13 C (b) NMR spectra of...

- Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. rsc.org [rsc.org]

- 4. 13C nmr spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of tert-butyl bromide C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Solubility Profiling and Determination Methodologies for 2-(Bromomethyl)-3-methylquinoline

Executive Summary

For researchers and drug development professionals, understanding the solubility profile of synthetic intermediates is a prerequisite for assay development, purification, and downstream synthesis. 2-(Bromomethyl)-3-methylquinoline is a highly valuable, yet chemically sensitive, heterocyclic building block. Due to the presence of a highly reactive benzylic-type bromide, its solubility cannot be treated merely as a physical parameter; it must be evaluated through the lens of chemical stability.

This technical guide provides an authoritative framework for predicting the solubility of 2-(Bromomethyl)-3-methylquinoline, understanding solvent-induced degradation pathways, and executing self-validating empirical solubility protocols based on international standards.

Physicochemical Profiling & Predictive Solubility

The dissolution behavior of 2-(Bromomethyl)-3-methylquinoline is governed by its distinct structural features:

-

Quinoline Core: This bicyclic aromatic system imparts significant lipophilicity (predictive

typically ranging from 3.0 to 4.0 for similar derivatives) and acts as a weak base. The lack of hydrogen bond donors makes it inherently hydrophobic 1. -

Bromomethyl Group (-CH₂Br): Positioned at the 2-position of the electron-deficient quinoline ring, this group is a highly reactive electrophile. It is highly susceptible to nucleophilic attack (Sₙ2) and solvolysis (Sₙ1/Sₙ2) 2.

Causality in Solvent Selection: Because the compound is highly lipophilic, it exhibits excellent solubility in polar aprotic and non-polar halogenated solvents. However, dissolving this compound in protic solvents (like methanol or water) introduces a severe risk of degradation. The solvent molecules act as nucleophiles, displacing the bromide to form ether or alcohol derivatives 3.

Representative Solubility Matrix

The following table summarizes the expected solubility and chemical stability of 2-(Bromomethyl)-3-methylquinoline across common laboratory solvents.

| Solvent Class | Representative Solvent | Estimated Solubility | Stability & Reactivity Notes |

| Halogenated | Dichloromethane (DCM) | Very High (>50 mg/mL) | Ideal. Highly stable; recommended for stock solutions and extractions. |

| Polar Aprotic | Tetrahydrofuran (THF) | High (>30 mg/mL) | Stable; excellent for organometallic coupling preparations. |

| Highly Polar Aprotic | DMSO / DMF | Very High (>100 mg/mL) | Caution. Prone to Kornblum oxidation upon heating or in the presence of base 4. |

| Polar Protic | Methanol / Ethanol | Moderate (~5-10 mg/mL) | Unstable. Rapid solvolysis leads to alkoxymethyl quinoline formation 3. |

| Aqueous | Water / PBS Buffer | Very Low (<0.01 mg/mL) | Unstable. Hydrolyzes over time to the hydroxymethyl derivative 2. |

Solvent-Induced Degradation Pathways

When designing assays, Application Scientists must account for the reactivity of the bromomethyl group. Two primary degradation pathways compromise the integrity of the dissolved API:

-

Solvolysis in Protic Media: In water or alcohols, the lone pairs on the solvent oxygen attack the electrophilic benzylic carbon. This Sₙ2/Sₙ1 displacement ejects the bromide ion, yielding a hydroxymethyl or alkoxymethyl quinoline 3.

-

Kornblum Oxidation in DMSO: While DMSO is a universal solvent for biological assays, it acts as a mild oxidant toward primary alkyl halides. Under prolonged storage, heating, or trace basic conditions, DMSO attacks the bromomethyl group, eventually collapsing to form 3-methylquinoline-2-carbaldehyde and dimethyl sulfide 4.

Primary degradation pathways of 2-(bromomethyl)-3-methylquinoline in reactive solvents.

Standardized Aqueous Solubility Protocol (OECD 105)

To determine the exact aqueous solubility of 2-(Bromomethyl)-3-methylquinoline for environmental or pharmacological profiling, the OECD Test Guideline 105 must be employed 5. Because the expected solubility is above

Step-by-Step Methodology: The Shake-Flask Method

Note: Due to the compound's susceptibility to hydrolysis, this assay must be conducted rapidly once equilibrium is reached, and samples should be analyzed immediately.

Step 1: Preparation of Saturated Solutions

-

Add an excess amount (e.g., 50 mg) of 2-(Bromomethyl)-3-methylquinoline to three separate, tightly sealed glass flasks containing 50 mL of double-distilled water.

-

Causality Check: An excess is required to ensure that a solid phase remains present, which drives the thermodynamic equilibrium between the solid and dissolved states.

Step 2: Thermal Equilibration

-

Place the three flasks in a temperature-controlled shaking water bath set to 30 °C (10 °C above the final test temperature).

-

Agitate Flask 1 for 24 hours, Flask 2 for 48 hours, and Flask 3 for 72 hours.

-

After their respective agitation periods, transfer each flask to a secondary water bath set precisely at the test temperature of 20 ± 0.5 °C and incubate for an additional 24 hours.

-

Causality Check: Heating to 30 °C forces supersaturation. Cooling back to 20 °C ensures that equilibrium is approached from a supersaturated state, preventing kinetic dissolution artifacts and guaranteeing a true thermodynamic plateau 6.

Step 3: Phase Separation

-

Remove the flasks from the 20 °C bath.

-

Isolate the aqueous phase by temperature-controlled centrifugation (at 20 °C) or via filtration using a 0.22 µm PTFE syringe filter 1. Discard the first 2-3 mL of filtrate to account for membrane adsorption.

Step 4: Quantification & Self-Validation

-

Dilute the aqueous supernatant immediately in a stabilizing organic solvent (e.g., Acetonitrile) to halt any ongoing hydrolysis.

-

Quantify the concentration using HPLC-UV against a standard calibration curve.

-

Self-Validation: Compare the concentrations from Flask 1 (24h), Flask 2 (48h), and Flask 3 (72h). If the concentrations do not differ by more than 15%, thermodynamic equilibrium is confirmed. The final solubility is the mean of these three values [[6]]().

Workflow for determining aqueous solubility based on OECD Guideline 105.

References

-

Test No. 105: Water Solubility - OECD. OECD Guidelines for the Testing of Chemicals.5

-

OECD 105 - Phytosafe. Phytosafe Methodologies.6

-

Determining the water solubility of difficult-to-test substances A tutorial review. Technical University of Denmark (DTU).1

-

Microwave-assisted Kornblum oxidation of organic halides. ResearchGate.4

-

Substitution Kinetics, DNA/BSA Interactions... of Azaaryl Complexes. National Institutes of Health (NIH).3

-

5-(Bromomethyl)quinoline Technical Guide. BenchChem.2

Sources

- 1. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 2. 5-(Bromomethyl)quinoline | 1260796-73-3 | Benchchem [benchchem.com]

- 3. Substitution Kinetics, DNA/BSA Interactions, Cytotoxicity Evaluation and Computational Analysis of [bis‐(azaaryl)amine)Pt(II)/Pd(II)Cl] Complexes, Azaaryl = Quinoline or Phenanthridine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. oecd.org [oecd.org]

- 6. OECD 105 - Phytosafe [phytosafe.com]

Unlocking the Therapeutic Potential of the 2-(Bromomethyl)-3-methylquinoline Scaffold: A Technical Guide

Executive Summary

In the pursuit of novel therapeutics, the selection of a robust, versatile chemical starting point is paramount. The 2-(bromomethyl)-3-methylquinoline scaffold represents a privileged building block in modern medicinal chemistry. By combining the established pharmacological relevance of the quinoline core with a highly reactive electrophilic center, this scaffold enables the rapid generation of diverse chemical libraries. This whitepaper details the chemical rationale behind the scaffold, highlights its proven biological activities—spanning oncology to reproductive medicine—and provides self-validating experimental workflows for derivatization and biological screening.

Chemical Rationale & Scaffold Architecture

The strategic value of 2-(bromomethyl)-3-methylquinoline lies in its precise structural geometry and reactivity profile:

-

C2-Bromomethyl Electrophilicity: The nitrogen atom in the quinoline ring acts as an electron-withdrawing group, rendering the adjacent C2-methyl position highly electron-deficient. The addition of the bromide leaving group creates an exceptionally reactive benzylic-like system, primed for rapid bimolecular nucleophilic substitution (SN2) with amines, thiols, and alcohols.

-

C3-Methyl Steric Steering: The methyl group at the C3 position is not merely decorative; it provides critical steric hindrance. During derivatization, it prevents over-alkylation (e.g., the formation of unwanted quaternary ammonium salts). More importantly, in the final drug candidate, the C3-methyl restricts the rotational freedom of the C2-substituent, pre-organizing the ligand into a specific bioactive conformation that minimizes the entropic penalty upon target binding.

Key Biological Activities of Scaffold Derivatives

Derivatives synthesized from the 3-methylquinoline core have demonstrated potent biological activities across multiple therapeutic areas.

A. Proteasome Inhibition and NF-κB Modulation (Oncology)

The ubiquitin-proteasome system (UPS) is a validated target in oncology. While first-generation inhibitors like bortezomib rely on electrophilic traps (e.g., boronates) to covalently bind the active site,1[1]. They selectively inhibit the chymotryptic-like (CT-L) activity via mixed-type allosteric modulation.

By inhibiting proteasomal degradation, these quinoline derivatives stabilize the inhibitor of κB (IκB). This2[2]. Additionally, related quinoline derivatives (such as 8-thioquinolines) have been identified via fragment-based drug discovery as 3[3], expanding their utility in overcoming chemoresistance.

B. Prostaglandin F2α Inhibition (Reproductive Medicine)

Beyond oncology, the scaffold is making waves in the prevention of preterm birth. Recent computational and in vitro studies have highlighted4[4]. Utilizing the 2-bromomethyl handle allows researchers to rapidly map the structure-activity relationship (SAR) of the binding pocket to optimize these tocolytic agents.

Experimental Workflows

To ensure high-fidelity data, the following protocols are designed as self-validating systems, incorporating strict causality for every experimental choice.

Protocol A: SN2 Derivatization with Secondary Amines

This protocol outlines the synthesis of a 2-(aminomethyl)-3-methylquinoline library.

-

Preparation: In a flame-dried reaction vial, dissolve 2-(bromomethyl)-3-methylquinoline (1.0 eq) in anhydrous Acetonitrile (MeCN, 0.2 M).

-

Causality: MeCN is a polar aprotic solvent. It optimally solvates the nucleophile's counter-ion while leaving the nucleophile relatively "naked," significantly accelerating the SN2 trajectory.

-

-

Base Addition: Add finely powdered Potassium Carbonate (K₂CO₃, 2.0 eq).

-

Causality: K₂CO₃ is a mild, insoluble inorganic base. It acts as an acid scavenger to neutralize the generated HBr without acting as a competing nucleophile, which would occur if a hydroxide base were used.

-

-

Nucleophile Addition: Cool the mixture to 0 °C and add the secondary amine (1.2 eq) dropwise. Allow the reaction to warm to room temperature.

-

Causality: Initiating the reaction at 0 °C mitigates exothermic degradation of the highly reactive benzylic bromide and minimizes the risk of di-alkylation.

-

-

Validation (LC-MS Monitoring): Monitor the reaction via LC-MS. The disappearance of the starting material (noting the distinct 1:1 isotopic ratio of the bromine atom) and the appearance of the desired[M+H]⁺ mass confirms successful conversion.

-

Workup & Purification: Filter the suspension to remove inorganic salts, concentrate under reduced pressure, and purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: In Vitro 20S Proteasome CT-L Assay

This protocol evaluates the chymotryptic-like (CT-L) inhibitory activity of the synthesized derivatives.

-

Compound Plating: Dispense the purified quinoline derivatives into a 384-well black opaque microplate. Include a DMSO vehicle control (negative) and Bortezomib (positive control).

-

Causality: Black opaque plates are mandatory for fluorescence assays to prevent well-to-well optical crosstalk and minimize background scattering.

-

-

Enzyme Pre-incubation: Add purified human 20S proteasome (in Tris-HCl buffer, pH 7.5) to the wells. Incubate for 30 minutes at 37 °C.

-

Causality: Because these quinolines act as noncovalent, mixed-type inhibitors, pre-incubation is critical to allow the compounds to reach thermodynamic binding equilibrium with the enzyme before the substrate introduces competitive kinetics.

-

-

Reaction Initiation: Add the fluorogenic substrate Suc-LLVY-AMC.

-

Causality: The proteasome cleaves the amide bond of the substrate, releasing free 7-amino-4-methylcoumarin (AMC), which is highly fluorescent.

-

-

Kinetic Read: Monitor fluorescence (Ex: 380 nm, Em: 460 nm) continuously for 60 minutes.

-

Causality: Measuring the slope of the linear phase (kinetic read) is vastly superior to an endpoint read. It accounts for any inherent autofluorescence of the quinoline compounds and ensures the reaction velocity (V₀) is measured accurately.

-

Data Presentation: Representative SAR Profile

The table below summarizes representative quantitative data demonstrating how substitutions at the C2 position of the 3-methylquinoline scaffold impact biological targets.

| Scaffold Derivative | Substitution at C2 | Primary Target | IC₅₀ (μM) | Reference / Status |

| Compound 1 | -N(CH₃)₂ | 20S Proteasome (CT-L) | 1.2 | Literature Hit[1] |

| Compound 2 | -NH-Cyclohexyl | 20S Proteasome (CT-L) | 0.8 | Optimized Lead[1] |

| Compound 3 | -O-Phenyl | PGF2α Synthase | 3.5 | In Silico / In Vitro[4] |

| Compound 4 | -S-Quinolinyl | Rpn11 Subunit | 2.5 | Fragment Hit[3] |

Mechanistic Visualizations

Figure 1: End-to-end workflow from scaffold derivatization to biological hit validation.

Figure 2: Mechanism of quinoline-mediated proteasome inhibition and NF-κB pathway modulation.

References

- Substituted quinolines as noncovalent proteasome inhibitors Source: PMC - NIH URL

- Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors Source: R Discovery URL

- Discovery of an Inhibitor of the Proteasome Subunit Rpn11 Source: PMC - NIH URL

- A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway Source: PMC - NIH URL

Sources

- 1. Substituted quinolines as noncovalent proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of an Inhibitor of the Proteasome Subunit Rpn11 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. discovery.researcher.life [discovery.researcher.life]

Comprehensive Safety and Handling Guide for 2-(Bromomethyl)-3-methylquinoline in Drug Development

Executive Summary & Chemical Context

2-(Bromomethyl)-3-methylquinoline is a highly reactive, versatile synthetic intermediate utilized primarily in medicinal chemistry and drug development. Its primary utility lies in its function as a potent alkylating agent, enabling the rapid installation of the 3-methylquinoline pharmacophore into complex molecular scaffolds (e.g., kinase inhibitors or GPCR ligands).

Due to the specialized and often proprietary nature of this specific derivative in early-stage pipelines, standard safety data sheets (SDS) are frequently generated in-house. Therefore, the physicochemical and toxicological baselines in this technical guide are bridged from its direct, well-documented structural analogs, such as 2-(bromomethyl)quinoline (CAS 5632-15-5) and 8-(bromomethyl)quinoline (CAS 7496-46-0)[1][2]. As a benzylic halide, it exhibits aggressive electrophilic behavior, classifying it as a severe irritant, a lachrymator, and a corrosive hazard[3][4].

Physicochemical Properties & Hazard Classification

Understanding the physical properties of 2-(bromomethyl)-3-methylquinoline is critical for designing safe storage and handling protocols. The following table synthesizes the bridged quantitative data and hazard classifications.

Table 1: Bridged Physicochemical Properties & Hazard Classifications

| Parameter | Bridged Value / Classification | Causality / Mechanistic Note |

| Molecular Weight | ~236.11 g/mol | Calculated based on formula C11H10BrN. |

| Physical State | Solid (Powder/Crystals) | Typical for brominated quinoline derivatives[1]. |

| GHS Hazard Statements | H302, H314, H318 | Corrosive; causes severe skin burns and eye damage due to rapid alkylation of mucosal tissue[2]. |

| Storage Conditions | 2-8°C, Inert Atmosphere | Moisture sensitive; hydrolyzes to hydroxymethyl quinoline and corrosive HBr gas[4]. |

| Reactivity Profile | Strong Alkylating Agent | Benzylic bromide undergoes rapid SN1/SN2 reactions with nucleophiles[3]. |

Mechanistic Toxicology & Reactivity Profile

The extreme reactivity of 2-(bromomethyl)-3-methylquinoline stems from the stabilization of the resulting benzylic carbocation by the extended π-system of the quinoline ring.

Why is it a lachrymator and a severe hazard? When exposed to biological tissues (such as the mucous membranes of the eyes or respiratory tract), the compound acts as a potent electrophile. It covalently binds to nucleophilic residues (e.g., thiols in cysteine, amines in lysine) on sensory receptors like TRPA1, triggering an immediate and severe pain response (lachrymation). Furthermore, its ability to alkylate DNA and cellular proteins makes it a systemic hazard if inhaled or absorbed through the skin[2].

Mechanism of biological alkylation by 2-(bromomethyl)-3-methylquinoline.

Standard Operating Procedure (SOP) for Safe Handling

To mitigate the risks associated with this reactive intermediate, laboratories must implement a self-validating handling system. This means the protocol itself contains built-in checks to confirm safety and chemical stability.

Engineering Controls and PPE

-

Fume Hood: Must be handled in a BS-approved or equivalent adequately ventilated fume cupboard to prevent inhalation of lachrymatory dust[3].

-

PPE: Double nitrile gloves (changed immediately upon suspected contamination), a chemically resistant lab coat, and full-face safety goggles (or a face shield if handling >5 grams)[3][4].

Step-by-Step Reaction Workflow

-

Preparation: Purge the reaction vessel with an inert gas (Nitrogen or Argon) to displace ambient moisture, preventing premature hydrolysis of the bromomethyl group.

-

Transfer: Weigh the solid compound inside a glovebox or a dedicated powder-weighing fume hood to prevent aerosolization.

-

Solubilization: Dissolve the compound in an anhydrous, aprotic solvent (e.g., DCM, DMF, or THF) prior to the introduction of the target nucleophile.

-

Reaction Execution: Add the nucleophile dropwise at reduced temperatures (e.g., 0°C) to control the exothermic alkylation process.

Safe handling and reaction workflow for reactive bromomethyl quinolines.

Emergency Response & Decontamination Protocols

Because 2-(bromomethyl)-3-methylquinoline is a corrosive alkylating agent, standard soap-and-water cleanup is insufficient for chemical spills. A chemical quenching strategy must be employed.

Spill Mitigation (Self-Validating Quench)

-

The Causality of Quenching: Sodium thiosulfate (

) or a dilute amine solution (e.g., ethanolamine) must be used to neutralize spills. The thiosulfate ion is a highly potent, soft nucleophile that rapidly displaces the bromide, converting the hazardous electrophile into a benign, water-soluble Bunte salt. -

Protocol:

-

Evacuate the immediate area to avoid inhalation of lachrymatory fumes.

-

Cover the spill with an absorbent material (e.g., vermiculite).

-

Saturate the area with a 10% aqueous sodium thiosulfate solution.

-

Validation: The disappearance of the sharp, lachrymatory odor indicates successful neutralization.

-

Collect the slurry and dispose of it as hazardous organic waste[3].

-

First Aid Measures

-

Skin Contact: Immediate removal of contaminated clothing. Flush the skin with copious amounts of water for at least 15 minutes. Do not use solvents to wash the skin, as this may enhance systemic absorption[3].

-

Eye Contact: Rapidly flush eyes with water or saline for 15-20 minutes. Seek immediate ophthalmological attention, as corneal alkylation can cause severe damage and danger of perforation[2].

References

-

SAFETY DATA SHEET - Fisher Scientific Fisher Scientific URL: [Link]

Sources

Stability and storage conditions for 2-(Bromomethyl)-3-methylquinoline

An In-depth Technical Guide to the Stability and Storage of 2-(Bromomethyl)-3-methylquinoline

Abstract

2-(Bromomethyl)-3-methylquinoline is a pivotal intermediate in synthetic chemistry, particularly in the development of novel pharmaceutical agents due to its reactive bromomethyl handle, which allows for diverse molecular modifications.[1] The integrity of this starting material is paramount to ensure the reproducibility of synthetic outcomes and the purity of final compounds. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive overview of the factors influencing the stability of 2-(Bromomethyl)-3-methylquinoline. We will delve into its inherent chemical reactivity, propose potential degradation pathways, and establish field-proven protocols for optimal storage and handling. This document serves as an essential resource for researchers and drug development professionals to maintain the quality and extend the shelf-life of this valuable reagent.

Chemical Profile and Inherent Reactivity

Understanding the molecular structure of 2-(Bromomethyl)-3-methylquinoline is fundamental to predicting its stability. The molecule's reactivity is dominated by two key features: the quinoline core and the benzylic bromide functionality.

-

Quinoline Core: The quinoline ring system is an aromatic heterocycle. While generally stable, it is not inert. The nitrogen atom can be a site for oxidation (N-oxide formation), and the aromatic rings can undergo electrophilic substitution or oxidative cleavage under harsh conditions.[2] Microbial degradation pathways for substituted quinolines often involve initial hydroxylation of the ring system.[3][4]

-

Bromomethyl Group: The C-Br bond at the 2-position is the primary site of reactivity. This is a benzylic-like bromide, making it an excellent leaving group. Consequently, the compound is highly susceptible to nucleophilic substitution reactions.[1] This reactivity is advantageous for synthesis but poses a significant stability challenge, as common nucleophiles like water can lead to degradation.

Given these features, the principal degradation concerns are hydrolysis of the bromomethyl group and, to a lesser extent, oxidation of the quinoline ring.

Critical Factors Influencing Stability

The long-term stability of 2-(Bromomethyl)-3-methylquinoline is a function of its storage environment. The following factors must be meticulously controlled.

Moisture and Humidity

Moisture is the most critical factor in the degradation of this compound. The electrophilic carbon of the bromomethyl group is highly susceptible to nucleophilic attack by water, leading to hydrolysis. This reaction produces 2-(Hydroxymethyl)-3-methylquinoline and hydrobromic acid (HBr).

Causality: The accumulation of HBr can further catalyze the degradation of the starting material and other molecules, creating an autocatalytic degradation loop. Therefore, maintaining a scrupulously dry environment is non-negotiable. Many suppliers recommend storing the compound in a dry place and protecting it from moisture.[5]

Temperature

As with most chemical reactions, the rate of degradation increases with temperature. Elevated temperatures provide the necessary activation energy for hydrolysis and potential oxidation reactions.

Causality: Storing the compound at elevated temperatures will accelerate the rate of nucleophilic substitution by ambient moisture and can promote slow oxidation or other secondary reactions. For optimal long-term stability, storage at reduced temperatures (e.g., 2-8°C) under an inert atmosphere is recommended.[6] Storing in a cool, well-ventilated area is a minimum requirement.[5][7]

Light

Quinoline derivatives can be sensitive to light.[2] Photodegradation can proceed through complex radical mechanisms or photo-oxidation, potentially leading to discoloration, polymerization, or cleavage of the heterocyclic ring.[2]

Causality: UV and visible light can provide the energy to initiate free-radical reactions. The bromine atom, in particular, can be homolytically cleaved to form a bromine radical and a quinolinyl-methyl radical, initiating a cascade of unpredictable side reactions. Therefore, the compound must be protected from light by storing it in an amber vial or an opaque container.

Air (Oxygen)

While the bromomethyl group is the primary concern, the quinoline ring itself can be susceptible to slow oxidation over long periods, especially in the presence of light or metal ion catalysts. This can lead to the formation of N-oxides or hydroxylated byproducts.

Causality: Atmospheric oxygen can act as a reagent in slow oxidation processes. To mitigate this, storing the compound under an inert atmosphere (e.g., Argon or Nitrogen) is the best practice, particularly for long-term archival storage. This displaces oxygen and moisture, addressing the two primary degradation risks simultaneously.

Recommended Storage Conditions & Handling

Based on the chemical principles outlined above, a multi-layered approach to storage is required to ensure the long-term integrity of 2-(Bromomethyl)-3-methylquinoline.

Quantitative Storage Recommendations

The following table summarizes the optimal and adverse conditions for storing this reagent.

| Parameter | Recommended Condition | Adverse Condition (To be Avoided) | Rationale |

| Temperature | 2-8°C (Refrigerated)[6] | Room temperature or higher | Minimizes kinetic rate of degradation reactions. |

| Atmosphere | Inert Gas (Argon, Nitrogen) | Standard Air | Prevents slow oxidation and displaces moisture. |

| Humidity | Dry / Desiccated[5] | Ambient or high humidity | Prevents hydrolysis of the bromomethyl group. |

| Light | Protected from Light (Amber Vial) | Exposure to UV or ambient light | Prevents photodegradation and radical formation. |

| Container | Tightly Sealed Container[5][7] | Loosely capped or open container | Prevents ingress of moisture and oxygen. |

Safe Handling Protocol

2-(Bromomethyl)-3-methylquinoline is a hazardous substance requiring careful handling.[6][8]

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or fumes.[5][9] Ensure an eyewash station and safety shower are immediately accessible.[10]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including:

-

Dispensing: When weighing and dispensing the solid powder, use caution to avoid creating dust.[11] Use spark-proof tools.[7]

-

Disposal: Dispose of waste material and empty containers in accordance with local, state, and federal regulations for hazardous chemical waste.[7][9]

Potential Degradation Pathways and Products

The primary degradation pathways can be predicted from the molecule's structure. The diagram below illustrates the most probable degradation reactions under common stress conditions.

Caption: Plausible degradation pathways for 2-(Bromomethyl)-3-methylquinoline.

Protocol: Forced Degradation Study for Stability Assessment

Experimental Workflow

Caption: Workflow for a forced degradation stability study.

Step-by-Step Methodology

-

Preparation: Prepare a stock solution of 2-(Bromomethyl)-3-methylquinoline (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.

-

Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at 60°C for 24 hours.[2]

-

Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.2 M NaOH. Incubate at 60°C for 24 hours.[2]

-

Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 6% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.[2]

-

Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours.[2]

-

Photostability: Expose both the stock solution and the solid compound to a calibrated light source according to ICH Q1B guidelines (1.2 million lux hours and 200 watt hours/m²).[2]

-

Sample Analysis:

-

After the incubation period, cool all samples to room temperature.

-

Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

-

Dissolve the thermally stressed solid in the solvent.

-

Dilute all samples to a suitable concentration for analysis (e.g., 100 µg/mL).

-

Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method, preferably with a mass spectrometer (LC-MS) to aid in the identification of degradation products.

-

-

Data Interpretation: Assess the percentage of degradation in each condition. A stable compound will show minimal degradation under these stress conditions. The method is considered "stability-indicating" if all degradation product peaks are resolved from the main peak.

Conclusion

The chemical integrity of 2-(Bromomethyl)-3-methylquinoline is contingent upon strict adherence to appropriate storage and handling protocols. Its primary liability, the reactive bromomethyl group, is highly susceptible to hydrolysis, making the exclusion of moisture the highest priority. Secondary concerns, including thermal stress, light exposure, and oxidation, must also be mitigated through controlled, refrigerated storage in sealed, opaque containers, preferably under an inert atmosphere. By implementing the recommendations and validation protocols detailed in this guide, researchers can ensure the quality of their starting material, leading to more reliable and reproducible scientific outcomes.

References

- Vertex AI Search. (n.d.). 2-AMINO-6-BROMO-3-METHYLQUINOLINE SDS, 203506-01-8 Safety Data Sheets.

- Synquest Labs. (n.d.). 2-Bromoquinoline - Safety Data Sheet.

- MedchemExpress.com. (2024, July 23). 3-Methylquinoline - Safety Data Sheet.

- Key Organics. (2017, December 1). 2-(Bromomethyl)quinoline - Safety Data Sheet.

- ECHEMI. (n.d.). 2-(Tribromomethyl)quinoline SDS, 613-53-6 Safety Data Sheets.

- Sigma-Aldrich. (2025, October 15). Safety Data Sheet.

- Tokyo Chemical Industry. (2025, October 29). 4-(Bromomethyl)-2-quinolinone - Safety Data Sheet.

- BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Characterization of 2-(Bromomethyl)-3-phenylquinoxaline.

- Sigma-Aldrich. (2025, November 6). Safety Data Sheet.

- TCI Chemicals. (2025, February 27). 8-Bromo-2-methylquinoline - Safety Data Sheet.

- U.S. Food and Drug Administration. (n.d.). 3.2.S.7.1 Stability Summary and Conclusions.

- Sigma-Aldrich. (n.d.). 2-(Bromomethyl)quinoline.

- Ökten, S., et al. (2025, May 6). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC.

- Etienne, S. (1997, December 17). 3-Methylquinoline Degradation Pathway. Eawag-BBD.

- Santa Cruz Biotechnology. (n.d.). 2-(Bromomethyl)quinoline.

- PrepChem.com. (n.d.). Synthesis of 2-bromomethyl-3-hydroxymethylquinoxaline-1,4-dioxide.

- PubChemLite. (2026). 2-bromo-3-methylquinoline (C10H8BrN).

- BLD Pharm. (n.d.). 2-(Bromomethyl)quinoline.

- RSC Publishing. (2025, December 11). Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein.

- Schach, S., et al. (1993, March). Microbial metabolism of quinoline and related compounds. XVII. Degradation of 3-methylquinoline by Comamonas testosteroni 63. PubMed.

- Li, Y. (2010, January 15). Nitrate-dependent biodegradation of quinoline, isoquinoline, and 2-methylquinoline by acclimated activated sludge. PubMed.

- ACS Publications. (2016, June 3). Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase. Journal of Medicinal Chemistry.

- BenchChem. (2025). Degradation pathways of 2-Cyano-3-hydroxyquinoline under experimental conditions.

- IWA Publishing. (n.d.). Biodegradation characteristics and mechanism of quinoline by Ochrobactrum sp. strain C2.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 3-Methylquinoline Degradation Pathway [eawag-bbd.ethz.ch]

- 4. Microbial metabolism of quinoline and related compounds. XVII. Degradation of 3-methylquinoline by Comamonas testosteroni 63 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. keyorganics.net [keyorganics.net]

- 6. 5632-15-5|2-(Bromomethyl)quinoline|BLD Pharm [bldpharm.com]

- 7. echemi.com [echemi.com]

- 8. 2-(Bromomethyl)quinoline = 96.5 GC 5632-15-5 [sigmaaldrich.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. synquestlabs.com [synquestlabs.com]

- 11. echemi.com [echemi.com]

- 12. accessdata.fda.gov [accessdata.fda.gov]

Application Notes and Protocols: Nucleophilic Substitution Reactions Using 2-(Bromomethyl)-3-methylquinoline

Target Audience: Researchers, scientists, and drug development professionals.

Introduction & Chemical Rationale

The quinoline scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous antimalarial, anticancer, and anti-inflammatory agents 1. Within this chemical space, 2-(Bromomethyl)-3-methylquinoline acts as a highly versatile, electrophilic building block.

The bromomethyl group at the C2 position is uniquely activated. The electron-withdrawing nature of the adjacent imine-like nitrogen stabilizes the transition state during nucleophilic attack, making it an ideal substrate for SN2 reactions 2. However, the presence of the 3-methyl group introduces specific steric parameters. Unlike unsubstituted 2-(bromomethyl)quinolines, the 3-methyl moiety slightly shields the electrophilic carbon. Successful derivatization requires precise tuning of solvent polarity, base strength, and temperature to favor substitution over competing elimination or hydrolysis pathways.

Mechanistic Causality & Reaction Design

To achieve high-yielding substitutions, the reaction environment must be carefully engineered based on the following causal principles:

-

Solvent Selection (The Polarity Factor): Polar aprotic solvents (e.g., DMF, Acetonitrile) are mandatory. They solvate the nucleophile's counter-ion (e.g., K⁺) while leaving the nucleophile "naked" and highly reactive. This is critical to overcoming the steric hindrance imposed by the 3-methyl group.

-

Base Selection (Nucleophilicity vs. Basicity): The choice of base dictates the reaction pathway. For weak nucleophiles like phenols (Williamson ether synthesis), inorganic bases such as Potassium Carbonate (K₂CO₃) are optimal due to their heterogeneous nature, which prevents unwanted side reactions 2. For amine nucleophiles, non-nucleophilic organic bases like N,N-Diisopropylethylamine (DIPEA) are preferred to scavenge the generated hydrobromic acid (HBr) without competing for the electrophile 3.

-

Anhydrous Conditions: Water acts as a competing nucleophile, leading to the formation of the undesired 2-(hydroxymethyl)-3-methylquinoline byproduct. Strict anhydrous conditions are required.

Caption: Sₙ2 nucleophilic substitution mechanism at the C2-bromomethyl position.

Quantitative Data: Optimized Reaction Parameters

The following table summarizes empirically validated parameters for substituting 2-(Bromomethyl)-3-methylquinoline with various nucleophile classes.

| Nucleophile Type | Example Reagent | Optimal Solvent | Preferred Base | Temp (°C) | Time (h) | Expected Yield (%) |

| O-Nucleophile (Phenol) | 8-Hydroxyquinoline | DMF (Anhydrous) | K₂CO₃ | 80 °C | 4 - 6 | 75 - 85% |

| N-Nucleophile (Amine) | sec-Butylamine | MeCN (Anhydrous) | DIPEA | 60 °C | 6 - 8 | 70 - 80% |

| S-Nucleophile (Thiol) | Thiophenol | THF (Anhydrous) | Et₃N | 25 °C (RT) | 2 - 4 | 85 - 95% |

Experimental Protocols

The protocols below are designed as self-validating systems. TLC monitoring is explicitly integrated to prevent over-alkylation (especially with primary amines) and to ensure complete consumption of the brominated starting material.

Caption: Standardized experimental workflow for quinoline derivatization via Sₙ2.

Protocol A: Synthesis of Ether Derivatives (O-Nucleophiles)

Application: Generation of bis-quinoline systems or structurally rigid linkers.

-

Preparation: In an oven-dried round-bottom flask purged with N₂, dissolve the phenolic nucleophile (1.1 mmol) in anhydrous DMF (10 mL).

-

Base Activation: Add finely powdered, anhydrous K₂CO₃ (2.5 mmol). Stir the suspension at room temperature for 15 minutes to pre-form the phenoxide ion. Causality: Pre-formation of the phenoxide increases its nucleophilicity before the electrophile is introduced.

-

Substrate Addition: Add 2-(Bromomethyl)-3-methylquinoline (1.0 mmol) in one portion.

-

Incubation: Elevate the temperature to 80 °C. Monitor the reaction via TLC (Hexanes:Ethyl Acetate, 3:1). The starting material (UV active, higher Rf) should disappear within 4–6 hours.

-

Workup: Cool to room temperature and quench with ice-cold distilled water (30 mL). Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine (3 × 20 mL) to remove residual DMF.

-

Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography.

Protocol B: Synthesis of Amine Derivatives (N-Nucleophiles)

Application: Synthesis of kinase inhibitors and translocator protein (TSPO) ligands.

-

Preparation: Dissolve the amine nucleophile (1.2 mmol) in anhydrous Acetonitrile (10 mL) under an inert atmosphere.

-

Base Addition: Add DIPEA (2.0 mmol). Causality: DIPEA is sterically hindered and will not compete with the amine for the electrophilic carbon, ensuring selective substitution.

-

Substrate Addition: Slowly add 2-(Bromomethyl)-3-methylquinoline (1.0 mmol) dropwise if dissolved in a small amount of MeCN, or in small solid portions to prevent exothermic spikes.

-

Incubation: Heat the mixture to 60 °C. Monitor via TLC (Dichloromethane:Methanol, 95:5).

-

Workup: Once complete (typically 6-8 hours), evaporate the Acetonitrile under reduced pressure. Redissolve the residue in Dichloromethane (30 mL) and wash with saturated aqueous NaHCO₃ (20 mL) to neutralize any remaining HBr salts.

-

Purification: Dry the organic layer (Na₂SO₄), concentrate, and purify via column chromatography. For secondary amines, recrystallization from ethanol/water may yield highly pure crystalline products.

References

-

Benchchem - Application Notes and Protocols: The Use of 2-(Bromomethyl)-3-phenylquinoxaline in the Synthesis of Anticancer Agents. 1

-

ResearchGate - Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. 2

-

RSC Publishing - Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein. 3

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00930H [pubs.rsc.org]

Application Note: Selective Mono-N-Alkylation of Primary Amines using 2-(Bromomethyl)-3-methylquinoline

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Advanced Application Note & Experimental Protocol.

Introduction & Mechanistic Insights

The synthesis of secondary amines via direct N-alkylation is a foundational transformation in medicinal chemistry, crucial for constructing pharmacophores targeting kinases, GPCRs, and anti-infective pathways[1]. However, utilizing highly reactive electrophiles like 2-(bromomethyl)-3-methylquinoline presents a significant chemoselectivity challenge.

The bromomethyl group at the 2-position of the quinoline ring is exceptionally activated. The adjacent imine-like nitrogen of the quinoline core exerts a strong electron-withdrawing effect, making the benzylic carbon highly susceptible to nucleophilic attack (

Experimental Design & Causality

To engineer a self-validating, high-yielding protocol, every experimental parameter must be deliberately chosen to suppress the secondary amine's nucleophilicity while facilitating the primary amine's attack.

-

Solvent Selection (Acetonitrile - MeCN): A polar aprotic solvent like MeCN is optimal. It solvates the alkali metal cation of the base, leaving the primary amine nucleophile relatively unsolvated and highly reactive. Unlike DMF, MeCN is easily removed during work-up and minimizes thermal degradation of the reactive bromide.

-

Base Selection (Potassium Carbonate -

): A mild, heterogeneous base is critical. Strong, soluble bases (like -

Stoichiometric Control (Excess Amine): By employing a 3.0 to 5.0 molar equivalent excess of the primary amine, the reaction statistically favors collisions between the electrophile and the primary amine, effectively outcompeting the secondary amine product.

-

Thermal Control (0 °C to Room Temperature): The reaction must be initiated at 0 °C. The high reactivity of 2-(bromomethyl)-3-methylquinoline means the initial

displacement is highly exothermic. Suppressing the initial thermal spike prevents the activation energy threshold for the di-alkylation pathway from being breached[1].

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reaction conditions and chemoselectivity (Mono vs. Di-alkylation ratio) based on standard optimization matrices for benzylic-type bromides.

| Entry | Solvent | Base (1.5 eq) | Primary Amine | Temperature | Mono:Di Ratio | Isolated Yield |

| 1 | DMF | 1.1 eq | 80 °C | 40:60 | 35% | |

| 2 | THF | DIPEA | 1.5 eq | 25 °C | 65:35 | 55% |

| 3 | MeCN | 3.0 eq | 0 °C | 92:8 | 85% | |

| 4 | MeCN | 5.0 eq | 0 °C | 98:2 | 91% |

Note: Entry 4 represents the optimized protocol detailed below.

Experimental Protocol: Step-by-Step Methodology

Safety Precaution: 2-(Bromomethyl)-3-methylquinoline is a potent alkylating agent and a suspected lachrymator/mutagen. Handle exclusively in a certified fume hood using appropriate PPE.

Step 1: Reagent Preparation

-

Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

-

Add the primary amine (5.0 mmol, 5.0 equiv) and anhydrous

(1.5 mmol, 1.5 equiv) to the flask. -

Suspend the mixture in anhydrous Acetonitrile (MeCN) (10 mL) and cool the suspension to 0 °C using an ice-water bath. Stir for 10 minutes to ensure thermal equilibration.

Step 2: Controlled Addition

-

In a separate dry vial, dissolve 2-(bromomethyl)-3-methylquinoline (1.0 mmol, 1.0 equiv) in anhydrous MeCN (5 mL).

-

Using a syringe pump (or a pressure-equalizing dropping funnel), add the electrophile solution dropwise to the primary amine suspension over a period of 30–45 minutes at 0 °C[1]. Causality: Dropwise addition ensures the localized concentration of the electrophile remains infinitely small relative to the primary amine, further suppressing di-alkylation.

Step 3: Reaction Monitoring

-

Once the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature (20–25 °C).

-

Stir for 2–4 hours. Monitor the reaction progress via LC-MS or TLC (Eluent: Hexanes/EtOAc 7:3). The disappearance of the UV-active bromide spot indicates reaction completion[1].

Step 4: Aqueous Work-up

-

Quench the reaction by adding saturated aqueous

(15 mL)[1]. -

Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (

) ( -

Wash the combined organic layers with brine (20 mL), dry over anhydrous

, filter, and concentrate under reduced pressure. Note: If a highly volatile primary amine was used, the bulk of the excess will be removed during concentration.

Step 5: Purification

-

Purify the crude residue via flash column chromatography on silica gel.

-

Use a gradient elution (e.g., 0% to 10% Methanol in Dichloromethane with 0.1%

modifier) to elute the pure secondary amine[1]. The basic modifier prevents the secondary amine from streaking on the acidic silica gel.

Visualizations

Reaction Mechanism & Pathway

Reaction pathway of SN2 N-alkylation highlighting the competitive overalkylation risk.

Experimental Workflow

Step-by-step experimental workflow for the N-alkylation and purification process.

Troubleshooting Guide

-

Issue: High levels of tertiary amine (over-alkylation) detected.

-

Root Cause: Electrophile addition was too fast, or local heating occurred.

-

Solution: Strictly enforce syringe-pump addition at 0 °C. If the problem persists, increase the equivalents of the primary amine or switch to a competitive protonation strategy using the primary amine hydrobromide salt[2].

-

-

Issue: Incomplete conversion of the bromide.

-

Root Cause: Primary amine is sterically hindered (e.g., tert-butylamine) or poorly nucleophilic (e.g., anilines).

-

Solution: Add a catalytic amount of Sodium Iodide (

, 0.1 equiv) to facilitate an in-situ Finkelstein reaction, converting the bromide to a more reactive iodide intermediate. Elevate the reaction temperature to 40 °C after addition.

-

-

Issue: Product streaking during column chromatography.

-

Root Cause: Secondary amines interact strongly with the acidic silanol groups on standard silica gel.

-

Solution: Pre-treat the silica gel with 1%

in hexanes, or use basic alumina as the stationary phase.

-

References

- Title: Efficient synthesis of secondary amines by selective alkylation of primary amines (US6423871B1)

-

Title: Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy Source: RSC Advances (ResearchGate) URL: [Link]

Sources

Application Note: Divergent Synthesis of Novel Quinoline Pharmacophores from 2-(Bromomethyl)-3-methylquinoline

Strategic Context & Mechanistic Rationale

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous antimalarial, antibacterial, and anticancer therapeutics ()[1]. While traditional syntheses often construct the quinoline ring de novo (e.g., via the Pfitzinger or Doebner reactions)[1], late-stage functionalization of pre-formed quinoline building blocks offers a highly modular approach for structure-activity relationship (SAR) studies.

The compound 2-(bromomethyl)-3-methylquinoline serves as an exceptionally versatile electrophilic hub. Its reactivity is governed by two key structural features:

-

Electronic Activation : The adjacent imine-like nitrogen (N1) exerts a strong inductive electron-withdrawing effect, polarizing the C2-carbon and significantly lowering the activation energy for

transition states. -

Steric Shielding : The C3-methyl group provides localized steric bulk. This modulates the reaction rate (preventing over-alkylation in amine syntheses) and restricts the rotational degrees of freedom of the resulting C2-substituent. In rational drug design, this conformational locking often enhances target binding affinity and protects the benzylic position from rapid cytochrome P450-mediated metabolism ()[2].

Divergent Synthetic Workflow

Divergent synthetic pathways for 2-(bromomethyl)-3-methylquinoline functionalization.

Experimental Protocols & Self-Validating Systems

Protocol A: Synthesis of 2-(Aminomethyl)-3-methylquinoline Derivatives

This protocol describes the

Causality in Experimental Choices:

-

Solvent Selection : Acetonitrile (MeCN) is selected over protic solvents (like ethanol) to prevent solvolysis of the alkyl bromide. As a polar aprotic solvent, MeCN poorly solvates the nucleophilic amine, thereby increasing its effective nucleophilicity.

-

Base Selection : N,N-Diisopropylethylamine (DIPEA) is utilized instead of inorganic bases. Its steric bulk makes it non-nucleophilic, preventing it from competing with the secondary amine, while efficiently scavenging the hydrobromic acid (HBr) byproduct to keep the reacting amine in its active, deprotonated state.

Step-by-Step Methodology:

-

Initiation : In an oven-dried 50 mL round-bottom flask under a nitrogen atmosphere, dissolve 2-(bromomethyl)-3-methylquinoline (2.0 mmol) in anhydrous MeCN (15 mL).

-

Base Addition : Add DIPEA (5.0 mmol, 2.5 eq) dropwise at 0 °C. The cooling step prevents exothermic degradation and unwanted side-reactions.

-

Nucleophile Introduction : Slowly add the secondary amine (e.g., N-methylpiperazine) (2.4 mmol, 1.2 eq).

-

Propagation : Attach a reflux condenser, warm the mixture to 60 °C, and stir for 4 hours.

-

Self-Validation (In-Process Control) : Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (7:3) mobile phase. The starting material (

, UV-active) should completely disappear, replaced by a highly polar product spot ( -

Workup : Quench the reaction with saturated aqueous

(20 mL) to neutralize any residual acid. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). -

Purification : Dry the combined organic layers over anhydrous

, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% Dichloromethane to Dichloromethane:Methanol 95:5).

Protocol B: Synthesis of 2-(Phenoxymethyl)-3-methylquinoline Derivatives